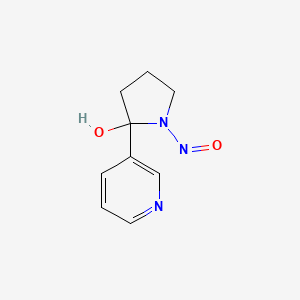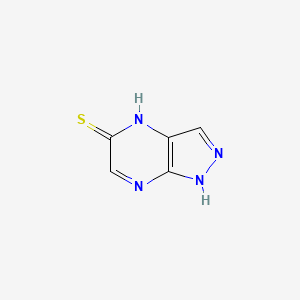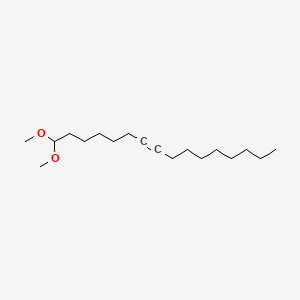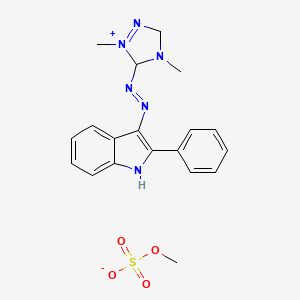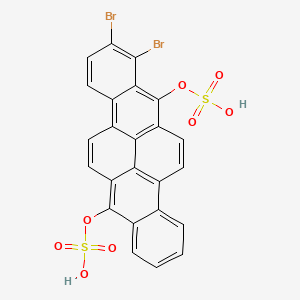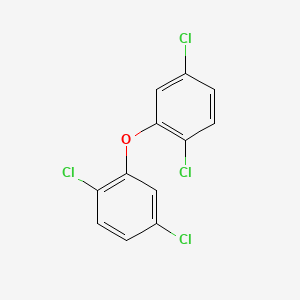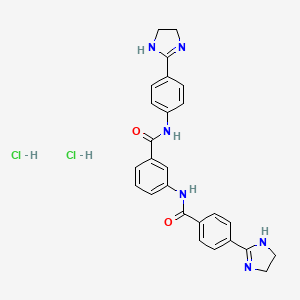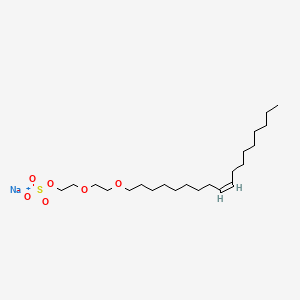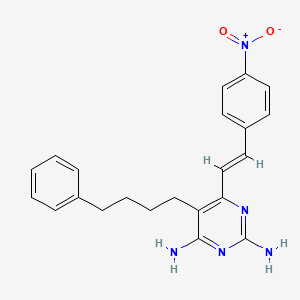
2,4-Pyrimidinediamine, 6-((E)-2-(4-nitrophenyl)ethenyl)-5-(4-phenylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC212143: is a chemical compound with the empirical formula C58H48Cl2N2P2Ru . . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC212143 involves the coordination of ruthenium with ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and 1,2-diphenylethylenediamine. The reaction typically occurs in the presence of dichloromethane as a solvent under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: Industrial production of NSC212143 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: NSC212143 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in NSC212143 can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands and other coordinating solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) species, while reduction can produce ruthenium(0) complexes.
Aplicaciones Científicas De Investigación
NSC212143 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: NSC212143 is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of NSC212143 involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to these targets, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium-based compound with similar catalytic properties.
Tris(triphenylphosphine)ruthenium(II) chloride: Known for its use in hydrogenation reactions.
Ruthenium(II) bis(2,2′-bipyridine) chloride: Used in photochemical and electrochemical studies.
Uniqueness: NSC212143 is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Its ability to act as a versatile catalyst and its potential biological activities make it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
17005-35-5 |
|---|---|
Fórmula molecular |
C22H23N5O2 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
6-[(E)-2-(4-nitrophenyl)ethenyl]-5-(4-phenylbutyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H23N5O2/c23-21-19(9-5-4-8-16-6-2-1-3-7-16)20(25-22(24)26-21)15-12-17-10-13-18(14-11-17)27(28)29/h1-3,6-7,10-15H,4-5,8-9H2,(H4,23,24,25,26)/b15-12+ |
Clave InChI |
FHQIBAKBLAPNEL-NTCAYCPXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



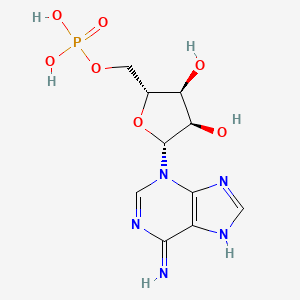
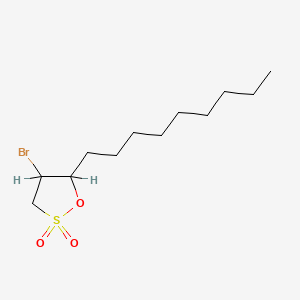
![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
